molecular formula C18H18FNO4 B6412526 4-(3-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% CAS No. 1261940-23-1

4-(3-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%

Cat. No. B6412526
CAS RN: 1261940-23-1
M. Wt: 331.3 g/mol
InChI Key: BGYGBPQNMQPAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-BOC-Aminophenyl)-2-fluorobenzoic acid (also known as 4-BOC-AP-2-FB, 4-BOC-AP-FBA, and 4-BOC-AP-FBA-95%) is an organic compound that is increasingly being used in various scientific research applications. It is a white, crystalline solid with a molecular weight of 395.4 g/mol and a purity of 95%. 4-BOC-AP-2-FB has many unique properties that make it an advantageous compound for laboratory experiments.

Scientific Research Applications

4-BOC-AP-2-FB is widely used in various scientific research applications. It is used in the synthesis of various organic compounds and pharmaceuticals. It is also used in the synthesis of heterocyclic compounds, such as 4-fluorobenzoyl derivatives, 4-amino-3-fluorobenzoyl derivatives, and 4-amino-3-fluorobenzoyl derivatives. It is also used in the synthesis of various polymers and polysaccharides. Additionally, 4-BOC-AP-2-FB is used in the synthesis of various fluorescent dyes and in the preparation of various chromogenic substrates.

Mechanism of Action

The mechanism of action of 4-BOC-AP-2-FB is based on its ability to form covalent bonds with various organic compounds. 4-BOC-AP-2-FB is an electrophile, which means it can form covalent bonds with nucleophiles, such as amines, alcohols, and carboxylic acids. This allows it to form stable covalent bonds with various organic compounds, which makes it an effective reagent for the synthesis of various organic compounds.
Biochemical and Physiological Effects
4-BOC-AP-2-FB has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, it has been found to inhibit the activity of other enzymes, such as phosphodiesterase and histone deacetylase. Furthermore, it has been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

4-BOC-AP-2-FB has a number of advantages for laboratory experiments. It is a relatively inexpensive and easily accessible compound. Additionally, it is a highly reactive compound, which makes it an effective reagent for the synthesis of various organic compounds. However, it is important to note that 4-BOC-AP-2-FB is a highly toxic compound and should be handled with extreme caution. Additionally, it is important to note that 4-BOC-AP-2-FB has a relatively low solubility in water, which can limit its use in certain laboratory experiments.

Future Directions

There are a number of potential future directions for the use of 4-BOC-AP-2-FB. One potential direction is the use of 4-BOC-AP-2-FB in the synthesis of new pharmaceuticals. Another potential direction is the use of 4-BOC-AP-2-FB in the synthesis of new polymers and polysaccharides. Additionally, 4-BOC-AP-2-FB could be used in the synthesis of new fluorescent dyes and chromogenic substrates. Finally, 4-BOC-AP-2-FB could be used in the development of new anti-inflammatory and analgesic drugs.

Synthesis Methods

4-BOC-AP-2-FB is synthesized from the reaction of 3-bromo-4-chlorobenzoic acid and 4-aminophenol in the presence of a base and a catalyst. This reaction is carried out in a three-necked round-bottom flask with a condenser, a thermometer, and a stirrer. The reaction begins with the addition of the 3-bromo-4-chlorobenzoic acid and 4-aminophenol to the flask. The mixture is heated to a temperature of 120-130°C and stirred for a period of 3-4 hours. During this time, the base and catalyst are added to the reaction mixture. After the reaction is complete, the product is cooled to room temperature. The product is then isolated by filtration and recrystallized from a suitable solvent.

properties

IUPAC Name

2-fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-6-4-5-11(9-13)12-7-8-14(16(21)22)15(19)10-12/h4-10H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYGBPQNMQPAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.